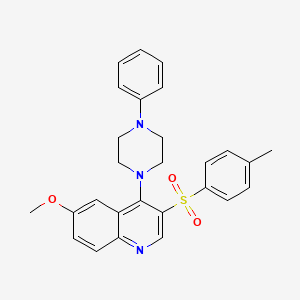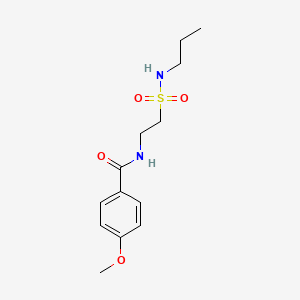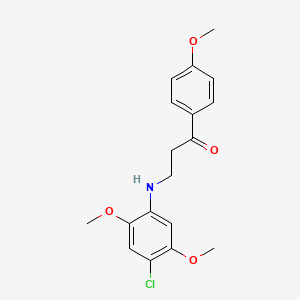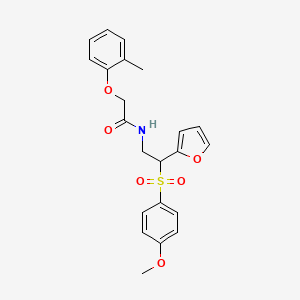
6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of ongoing research. There are numerous synthesis protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Antitubercular Agents
One significant application of quinoline derivatives, closely related to 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline, is in the development of potential antitubercular agents. Research has synthesized new series of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines to evaluate their in vitro antimycobacterial activity. Certain compounds from these series have shown promising activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as lead molecules for tuberculosis treatment (Thomas et al., 2011).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have also been explored for their fluorescence properties. A study on multi-substituted quinoline derivatives, starting from eugenol, highlighted their crystal structures and fluorescence characteristics. These derivatives exhibit pH-dependent fluorescence, potentially useful for biological and chemical sensors (Le et al., 2020).
Antibacterial Activity
The green synthesis of quinoxaline sulfonamides from quinoline derivatives has been investigated for antibacterial activities. This research demonstrated an efficient method for synthesizing quinoxalines, which were then evaluated against various bacterial strains, showing significant antibacterial properties (Alavi et al., 2017).
Antitumor Activity
Quinoline derivatives have been synthesized and studied for their antitumor activity. Compounds with quinoline moieties have been found to possess DNA intercalative properties, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, showing potential as antitumor agents in both in vitro and in vivo models (Yamato et al., 1989).
Zinc(II)-Specific Fluorescing Agents
Research into quinoline derivatives has led to the synthesis of zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid. These compounds have applications in studying biological zinc(II), showcasing the versatility of quinoline derivatives in developing specialized fluorescent indicators (Mahadevan et al., 1996).
Propiedades
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-8-11-23(12-9-20)34(31,32)26-19-28-25-13-10-22(33-2)18-24(25)27(26)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGIZBKMHACNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)




![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)
